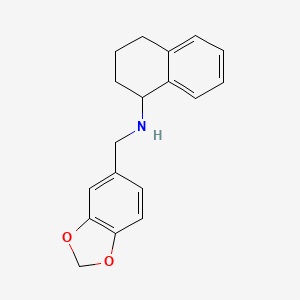
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as MDMA, is a psychoactive drug that is commonly used recreationally. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and arousal. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. In addition, this compound can cause long-term changes in the brain, including decreased serotonin levels and changes in the structure and function of the brain's reward system.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments, including its ability to produce consistent and predictable effects, its relatively short duration of action, and its ability to be administered orally. However, this compound also has several limitations, including the potential for neurotoxicity and the fact that it is a controlled substance that requires special permits and approvals for research.
Zukünftige Richtungen
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine, including exploring its potential therapeutic applications for other mental health conditions, such as anxiety and depression. In addition, researchers are interested in developing safer and more effective analogs of this compound that can produce similar therapeutic effects without the potential for neurotoxicity. Finally, researchers are also interested in exploring the long-term effects of this compound use on the brain and the potential for this compound to produce lasting changes in behavior and mood.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research for its potential therapeutic applications. While this compound has several advantages for lab experiments, including its ability to produce consistent and predictable effects, it also has several limitations, including the potential for neurotoxicity. However, research on this compound is ongoing, and there are several future directions for exploring its therapeutic potential and understanding its long-term effects on the brain.
Synthesemethoden
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine is synthesized from safrole, a naturally occurring compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reductive amination. The final product is a white crystalline powder that is typically ingested orally.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been the subject of scientific research for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms of anxiety and depression.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-6-15-14(4-1)5-3-7-16(15)19-11-13-8-9-17-18(10-13)21-12-20-17/h1-2,4,6,8-10,16,19H,3,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDMLFZPIJWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
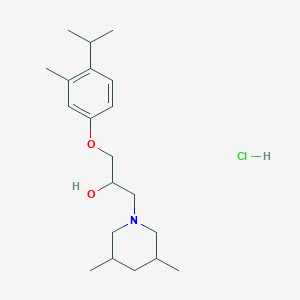
![4-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4939518.png)
![1-(5-chloro-2-pyridinyl)-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4939523.png)
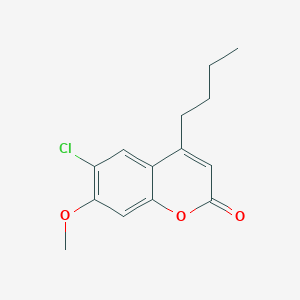
![3-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4939543.png)
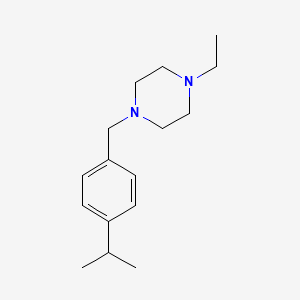
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(4-fluorophenoxy)piperidine](/img/structure/B4939553.png)
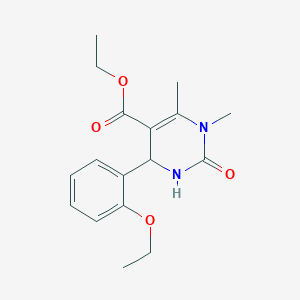
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4939562.png)

![2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4939573.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[4-(methylthio)benzyl]butanamide](/img/structure/B4939576.png)
![N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
